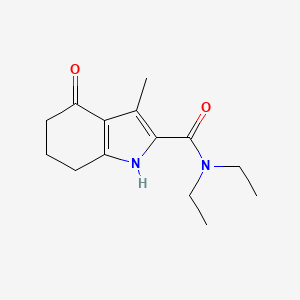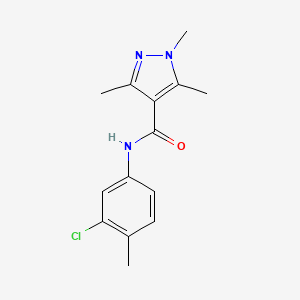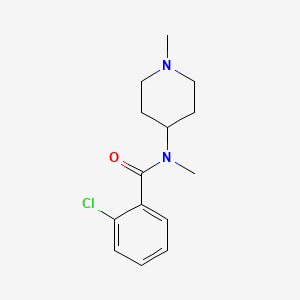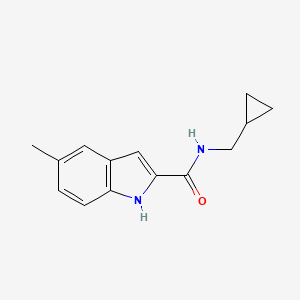![molecular formula C12H12BrN3O4 B7496133 8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7496133.png)
8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a spirocyclic lactam derivative that has been shown to exhibit a range of biological activities, including antitumor and antiviral properties.
Wissenschaftliche Forschungsanwendungen
8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against the influenza virus, making it a potential candidate for the development of new antiviral drugs.
Wirkmechanismus
The mechanism of action of 8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the replication of the influenza virus by interfering with the viral life cycle.
Biochemical and Physiological Effects:
Studies have shown that 8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. It has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in lab experiments is its high purity and yield. The compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using this compound is its potential toxicity. Studies have shown that the compound can cause cell damage and induce apoptosis at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One direction is the development of new antitumor and antiviral drugs based on the structure of this compound. Another direction is the study of the compound’s mechanism of action and its potential interactions with other molecules. Additionally, the compound’s potential toxicity and side effects could be further studied to determine its safety for use in humans.
Synthesemethoden
The synthesis of 8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves the reaction of 5-bromofuran-2-carboxylic acid with 1,2,4-triazolidine-3,5-dione in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with N,N’-dimethyl-1,3-propanediamine to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O4/c13-8-2-1-7(20-8)9(17)16-5-3-12(4-6-16)10(18)14-11(19)15-12/h1-2H,3-6H2,(H2,14,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHFDSMOTQRZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7496052.png)


![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)
![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)

![1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)

![Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7496087.png)

![2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7496101.png)
![1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea](/img/structure/B7496108.png)
